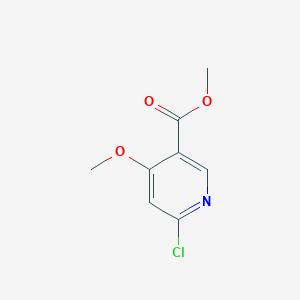

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-4-methoxypyridine-3-carboxylate” is represented by the InChI code1S/C8H8ClNO3/c1-12-6-3-7 (9)10-4-5 (6)8 (11)13-2/h3-4H,1-2H3 . The molecular weight is 201.61 . Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” has a melting point of 73 - 75°C . The density is 1.288±0.06 g/cm3 (20 ºC 760 Torr) . The boiling point is 283.6±35.0℃ (760 Torr) .Wissenschaftliche Forschungsanwendungen

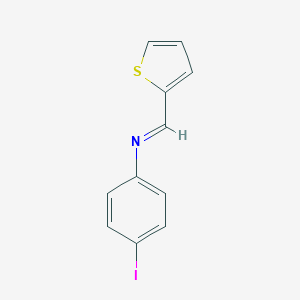

Synthesis and Structural Characterization

- Scientific Field: Chemical Crystallography

- Application Summary: The compound has been synthesized and structurally characterized . The structure was refined to R1 = 0.0470 for 2665 reflections (with I > 2σ (I)) .

- Methods of Application: The synthesis and structural characterization of the compound is described in the referenced study . The molecules in the crystal are held together by means of intermolecular hydrogen bonds of the type N=H…O and by C=H…O interactions .

- Results or Outcomes: The results of crystallographic and molecular modeling (AM1) were compared . The Cl atom attached to the phenyl group has two possible orientations, having 75% (sp) and 25% (ap) occupancy, respectively .

Building Block in Organic Chemistry

- Scientific Field: Organic Chemistry

- Application Summary: 4-Methoxypyridine, a derivative of the compound, is used as a starting reagent for the stereocontrolled synthesis of various organic compounds .

- Methods of Application: The compound is used as a starting reagent in various organic synthesis procedures .

- Results or Outcomes: The compound has been used in the efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetycholine receptors .

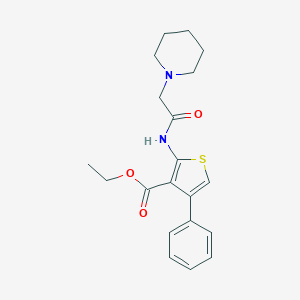

Antimicrobial and Anticancer Agent

- Scientific Field: Medicinal Chemistry

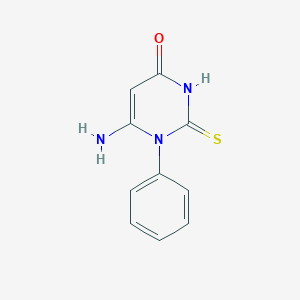

- Application Summary: A series of derivatives of the compound were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .

- Methods of Application: The compound was used as a starting reagent in the synthesis of a series of derivatives . These derivatives were then tested for their antimicrobial and anticancer potential .

- Results or Outcomes: One of the derivatives, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .

Neuroprotective and Anti-neuroinflammatory Agent

- Scientific Field: Pharmaceutical Research

- Application Summary: Triazole-pyrimidine hybrids, which can be synthesized from the compound, have shown promising neuroprotective and anti-inflammatory properties .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds were then evaluated for their neuroprotective and anti-neuroinflammatory activity .

- Results or Outcomes: Some of the synthesized compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral and Antioxidant Agent

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidine and its derivatives, which can be synthesized from the compound, have been proven to have antiviral and antioxidant activity .

- Methods of Application: The compound was used as a starting reagent in the synthesis of a series of pyrimidine-based compounds . These compounds were then evaluated for their antiviral and antioxidant activity .

- Results or Outcomes: The molecular results revealed that pyrimidine-based compounds have promising antiviral and antioxidant properties .

Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Scientific Field: Organic Chemistry

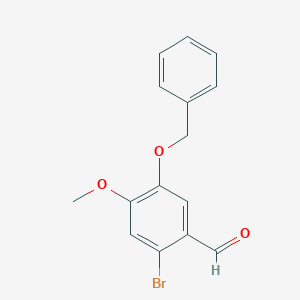

- Application Summary: The compound is used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

- Methods of Application: To a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with 4–5 drops of concentrated hydrochloric acid and heated to reflux for 5–6 h .

- Results or Outcomes: The compound was obtained in 90% yield after column chromatography .

Safety And Hazards

Zukünftige Richtungen

“Methyl 6-chloro-4-methoxypyridine-3-carboxylate” holds significant potential for diverse applications due to its unique properties. It can be used in the synthesis of fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency , and retinoid x receptor (RXR) ligands, which have many clinical applications . This suggests that it may have a role to play in the development of new pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSQMSTPZTUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626252 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

CAS RN |

84332-02-5 | |

| Record name | Methyl 6-chloro-4-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)